Methyl 3-[(3-fluorophenyl)amino]propanoate
Overview
Description
Methyl 3-[(3-fluorophenyl)amino]propanoate is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Pharmacology
A study investigated the cardiovascular effects of novel esters and alcohol analogs, including methyl 3-amino-(1H-indol-3-yl) propanoate hydrochloride. These compounds were evaluated for their antihypertensive effects and action on blood pressure, indicating their potential for cardiovascular pharmacology research (Pérez-Alvarez et al., 1999).
Antimalarial Activity
Research on tebuquine and related compounds, including the structural framework similar to methyl 3-[(3-fluorophenyl)amino]propanoate, showed significant antimalarial activity against Plasmodium berghei. The study highlights the importance of molecular modifications for enhancing antimalarial efficacy (Werbel et al., 1986).
Antidepressant Activity
The synthesis and evaluation of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound related to this compound, demonstrated potential antidepressant activities. This suggests the relevance of such compounds in the development of new antidepressant drugs (Tao Yuan, 2012).
Biocatalysis
A study focused on the biocatalytic applications of S-3-amino-3-phenylpropionic acid, closely related to this compound, for producing enantiopure compounds. This research underlines the compound's utility in pharmaceutical intermediate production (Yi Li et al., 2013).
Tumor Imaging
Fluorinated analogues of alpha-aminoisobutyric acid, including compounds structurally related to this compound, have been developed as promising imaging agents for detecting intracranial neoplasms via positron emission tomography (PET). This highlights the compound's potential in diagnostic applications (McConathy et al., 2002).
Properties
IUPAC Name |
methyl 3-(3-fluoroanilino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZMIXKRODAPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.